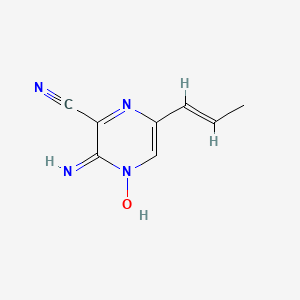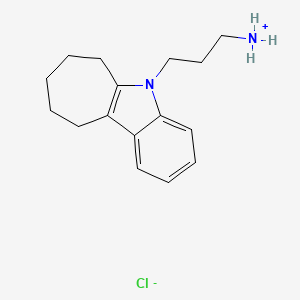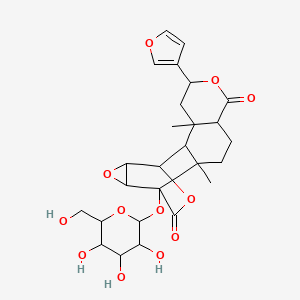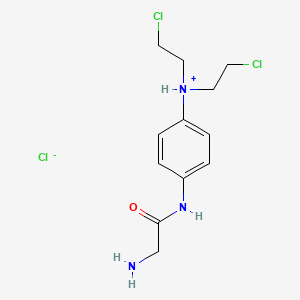
2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of acetanilide and contains a nitrogen mustard group, which is known for its alkylating properties. This compound has been studied for its potential use as an antitumor agent due to its ability to interfere with DNA replication and cell division.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride typically involves the reaction of 2-aminoacetanilide with bis(2-chloroethyl)amine. The process begins with the preparation of 2-aminoacetanilide, which can be synthesized by the catalytic hydrogenation of 2-nitroacetanilide using 10% palladium on carbon (Pd/C) as a catalyst . The resulting 2-aminoacetanilide is then reacted with bis(2-chloroethyl)amine in the presence of a suitable base, such as pyridine, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen mustard group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and hydroxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential antitumor agent due to its ability to alkylate DNA and inhibit cell division.
Biological Research: The compound is used in studies related to DNA damage and repair mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride involves the alkylation of DNA. The nitrogen mustard group forms covalent bonds with the DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis . The compound primarily targets rapidly dividing cells, making it effective against certain types of cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melphalan: Another nitrogen mustard derivative used as an antitumor agent.
Chlorambucil: A nitrogen mustard compound used in the treatment of chronic lymphocytic leukemia.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride is unique due to its specific structure, which combines the properties of acetanilide and nitrogen mustard
Eigenschaften
CAS-Nummer |
3131-20-2 |
|---|---|
Molekularformel |
C12H18Cl3N3O |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
[4-[(2-aminoacetyl)amino]phenyl]-bis(2-chloroethyl)azanium;chloride |
InChI |
InChI=1S/C12H17Cl2N3O.ClH/c13-5-7-17(8-6-14)11-3-1-10(2-4-11)16-12(18)9-15;/h1-4H,5-9,15H2,(H,16,18);1H |
InChI-Schlüssel |
ICKWCFIMGINONV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CN)[NH+](CCCl)CCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


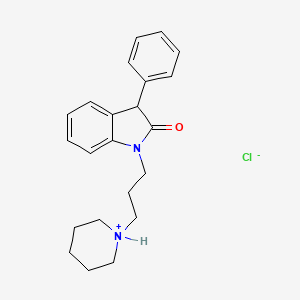


![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)

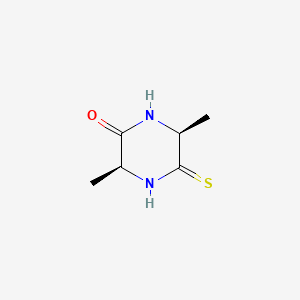
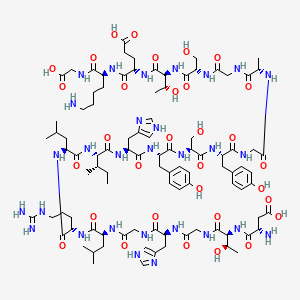
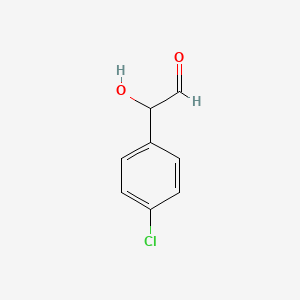
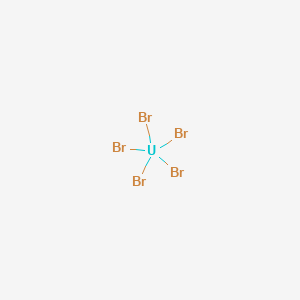
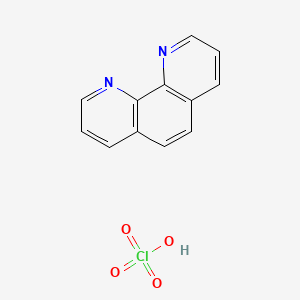
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
